Cas no 933727-05-0 (5-(2,5-dichlorophenyl)-1,3-oxazol-2-amine)

5-(2,5-Dichlorophenyl)-1,3-oxazol-2-amine is a heterocyclic compound featuring an oxazole core substituted with a 2,5-dichlorophenyl group at the 5-position and an amine group at the 2-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The dichlorophenyl moiety enhances lipophilicity and stability, while the oxazole ring contributes to its potential as a bioactive scaffold. Its well-defined reactivity profile allows for further functionalization, enabling applications in the development of agrochemicals, medicinal compounds, and specialty materials. The compound is typically characterized by high purity and consistent performance in synthetic workflows.
5-(2,5-dichlorophenyl)-1,3-oxazol-2-amine structure
933727-05-0 structure
Product name:5-(2,5-dichlorophenyl)-1,3-oxazol-2-amine
CAS No:933727-05-0
MF:C9H6Cl2N2O
MW:229.062739849091
CID:5704308
PubChem ID:121231716

5-(2,5-dichlorophenyl)-1,3-oxazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 933727-05-0
    • 5-(2,5-dichlorophenyl)-1,3-oxazol-2-amine
    • EN300-1964973
    • 5-(2,5-Dichlorophenyl)oxazol-2-amine
    • Inchi: 1S/C9H6Cl2N2O/c10-5-1-2-7(11)6(3-5)8-4-13-9(12)14-8/h1-4H,(H2,12,13)
    • InChI Key: PCLSLEQHMSPYCY-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1C1=CN=C(N)O1)Cl

Computed Properties

  • Exact Mass: 227.9857182g/mol
  • Monoisotopic Mass: 227.9857182g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52Ų
  • XLogP3: 2.9

5-(2,5-dichlorophenyl)-1,3-oxazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1964973-0.5g
5-(2,5-dichlorophenyl)-1,3-oxazol-2-amine
933727-05-0
0.5g
$1124.0 2023-09-17
Enamine
EN300-1964973-10.0g
5-(2,5-dichlorophenyl)-1,3-oxazol-2-amine
933727-05-0
10g
$5037.0 2023-06-01
Enamine
EN300-1964973-2.5g
5-(2,5-dichlorophenyl)-1,3-oxazol-2-amine
933727-05-0
2.5g
$2295.0 2023-09-17
Enamine
EN300-1964973-0.25g
5-(2,5-dichlorophenyl)-1,3-oxazol-2-amine
933727-05-0
0.25g
$1078.0 2023-09-17
Enamine
EN300-1964973-5g
5-(2,5-dichlorophenyl)-1,3-oxazol-2-amine
933727-05-0
5g
$3396.0 2023-09-17
Enamine
EN300-1964973-1.0g
5-(2,5-dichlorophenyl)-1,3-oxazol-2-amine
933727-05-0
1g
$1172.0 2023-06-01
Enamine
EN300-1964973-5.0g
5-(2,5-dichlorophenyl)-1,3-oxazol-2-amine
933727-05-0
5g
$3396.0 2023-06-01
Enamine
EN300-1964973-10g
5-(2,5-dichlorophenyl)-1,3-oxazol-2-amine
933727-05-0
10g
$5037.0 2023-09-17
Enamine
EN300-1964973-0.05g
5-(2,5-dichlorophenyl)-1,3-oxazol-2-amine
933727-05-0
0.05g
$983.0 2023-09-17
Enamine
EN300-1964973-1g
5-(2,5-dichlorophenyl)-1,3-oxazol-2-amine
933727-05-0
1g
$1172.0 2023-09-17

Additional information on 5-(2,5-dichlorophenyl)-1,3-oxazol-2-amine

Comprehensive Overview of 5-(2,5-Dichlorophenyl)-1,3-Oxazol-2-Amine (CAS No. 933727-05-0)

5-(2,5-Dichlorophenyl)-1,3-oxazol-2-amine is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. With the CAS registry number 933727-05-0, this compound belongs to the oxazole family, a class of heterocyclic compounds known for their diverse biological activities. Researchers are increasingly exploring its potential applications in drug discovery, particularly in targeting enzyme inhibition and receptor modulation. The presence of the dichlorophenyl moiety enhances its lipophilicity, making it a promising candidate for optimizing pharmacokinetic profiles in medicinal chemistry.

The synthesis of 5-(2,5-dichlorophenyl)-1,3-oxazol-2-amine typically involves multi-step reactions, including cyclization and amination processes. Recent advancements in green chemistry have focused on improving the yield and sustainability of these synthetic routes, aligning with the global demand for environmentally friendly methodologies. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize this compound, ensuring high purity and consistency for research purposes. Its stability under various pH conditions has also been a subject of study, particularly for formulation development.

In the context of current trends, 5-(2,5-dichlorophenyl)-1,3-oxazol-2-amine is frequently discussed in forums related to small molecule drug discovery and structure-activity relationship (SAR) studies. Online searches reveal growing interest in its potential role in addressing antibiotic resistance and neurodegenerative diseases, topics dominating scientific discourse. Computational modeling studies leveraging AI-driven molecular docking have further highlighted its affinity for specific protein targets, opening avenues for repurposing existing compounds. These insights are invaluable for researchers navigating the complexities of hit-to-lead optimization.

From an industrial perspective, scalability remains a critical consideration for CAS No. 933727-05-0. Manufacturers are investing in continuous flow chemistry to overcome batch-processing limitations, a trend reflecting the broader shift toward Industry 4.0 in chemical production. Regulatory compliance, including REACH and GMP standards, ensures safe handling and documentation throughout the supply chain. Additionally, patent landscapes indicate competitive activity around derivatives of this compound, underscoring its commercial viability in niche markets.

Educational resources and databases like PubChem and SciFinder provide extensive data on 5-(2,5-dichlorophenyl)-1,3-oxazol-2-amine, catering to both academia and industry. Frequently searched queries include "synthetic protocols for oxazole amines" and "bioactivity of dichlorophenyl derivatives," reflecting user demand for actionable insights. As interdisciplinary collaborations grow, this compound continues to bridge gaps between chemical biology and material science, exemplifying the convergence of traditional and innovative research paradigms.

Looking ahead, the versatility of 933727-05-0 positions it as a focal point in emerging fields such as precision medicine and sustainable agriculture. Its integration with high-throughput screening platforms accelerates the identification of novel therapeutic agents, while eco-friendly synthesis methods address environmental concerns. By maintaining a balance between scientific rigor and practical applicability, this compound exemplifies the dynamic evolution of modern chemical research.

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